molecular formula C43H60N8O11 B12398327 L-Leucyl-L-threonyl-L-valyl-L-seryl-L-prolyl-L-tryptophyl-L-tyrosine CAS No. 562791-56-4

L-Leucyl-L-threonyl-L-valyl-L-seryl-L-prolyl-L-tryptophyl-L-tyrosine

Cat. No.: B12398327
CAS No.: 562791-56-4
M. Wt: 865.0 g/mol
InChI Key: PGERLHWWNPYTKW-NQDQSAFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The ErbB-2-binding peptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide KCCYSL, which has shown high specificity for ErbB-2, is synthesized by sequentially adding protected amino acids to a resin-bound peptide chain . The synthesis involves the use of protecting groups such as 9-fluorenylmethoxycarbonyl (FMOC) to prevent unwanted side reactions. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods: Industrial production of the ErbB-2-binding peptide involves scaling up the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide, ensuring high purity and yield . The peptide is then lyophilized and stored under appropriate conditions to maintain its stability and activity.

Chemical Reactions Analysis

Types of Reactions: The ErbB-2-binding peptide primarily undergoes binding interactions with the ErbB-2 receptor. These interactions are non-covalent and involve hydrogen bonding, electrostatic interactions, and hydrophobic effects . The peptide does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions: The peptide is often used in binding assays and cell-based experiments. Common reagents include phosphate-buffered saline (PBS), bovine serum albumin (BSA), and various buffers to maintain physiological pH and ionic strength . The binding assays are conducted at room temperature or 37°C to mimic physiological conditions.

Major Products Formed: The primary product formed from the interaction of the ErbB-2-binding peptide with the ErbB-2 receptor is the peptide-receptor complex. This complex can be visualized using techniques such as enzyme-linked immunosorbent assay (ELISA) and fluorescence microscopy .

Comparison with Similar Compounds

Properties

CAS No.

562791-56-4

Molecular Formula

C43H60N8O11

Molecular Weight

865.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C43H60N8O11/c1-22(2)17-29(44)37(55)50-36(24(5)53)41(59)49-35(23(3)4)40(58)48-33(21-52)42(60)51-16-8-11-34(51)39(57)46-31(19-26-20-45-30-10-7-6-9-28(26)30)38(56)47-32(43(61)62)18-25-12-14-27(54)15-13-25/h6-7,9-10,12-15,20,22-24,29,31-36,45,52-54H,8,11,16-19,21,44H2,1-5H3,(H,46,57)(H,47,56)(H,48,58)(H,49,59)(H,50,55)(H,61,62)/t24-,29+,31+,32+,33+,34+,35+,36+/m1/s1

InChI Key

PGERLHWWNPYTKW-NQDQSAFWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)N

Origin of Product

United States

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